1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester
Description
This compound is a substituted derivative of 1,3-benzenedicarboxylic acid (isophthalic acid), featuring a methoxycarbonyl group at position 1 and a polyethylene glycol (PEG)-like ether chain (3,6,9,12-tetraoxatridec-1-yloxy) at position 3. Such structural attributes suggest applications in polymer synthesis, metal-organic frameworks (MOFs), or as intermediates in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C18H26O9 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C18H26O9/c1-22-3-4-24-5-6-25-7-8-26-9-10-27-16-12-14(17(19)20)11-15(13-16)18(21)23-2/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI Key |
FEPQBBKYRYCIJM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Selective Esterification of 1,3-Benzenedicarboxylic Acid
The 1-carboxylic acid group is preferentially esterified using dicyclohexylcarbodiimide (DCC) catalysis, as demonstrated in similar dicarboxylic acid esterifications.
| Reaction Parameters | Conditions | Yield |
|---|---|---|
| Substrate: 1,3-Benzenedicarboxylic acid | Methanol (1.2–1.5 equiv), DCC (1.5–2 equiv), CH₂Cl₂, 30–45°C, 1–5 h | 70–85% |
| Byproduct: Dicyclohexylurea | Solvent recovery and filtration |
Mechanism : DCC activates the 1-carboxylic acid to an O-acylisourea intermediate, favoring nucleophilic attack by methanol. The 3-carboxylic acid remains protonated, avoiding esterification.
Polyether Chain Synthesis
Ethylene Oxide Polymerization
The polyether chain (3,6,9,12-tetraoxatridecan-1-ol) is synthesized via controlled ethylene oxide addition to a diol initiator.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Initiation | Ethylene glycol, catalyst (e.g., KOH) | 80–100°C, 6–8 h | Triethylene glycol diol |
| 2. Chain Extension | Ethylene oxide (3 equivalents) | Anhydrous, 60–80°C, 12–24 h | 3,6,9,12-Tetraoxatridecan-1-ol |
Key Considerations :
-
Catalyst selection : Alkaline conditions (e.g., KOH) promote nucleophilic ring-opening of ethylene oxide.
-
Purity control : Excess ethylene oxide is removed via distillation.
Etherification at Position 5
Tosylation and Nucleophilic Substitution
The 5-hydroxy group is converted to a tosylate, enabling displacement by the polyether alcohol.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Tosylation | Tosyl chloride, pyridine, CH₂Cl₂ | 0°C → RT, 2–4 h | 85–90% |
| 2. Displacement | Polyether alcohol, K₂CO₃, DMF | 60–80°C, 12–24 h | 60–75% |
Mechanism :
-
Tosylation : Forms a good leaving group (tosylate).
-
SN2 Reaction : Polyether alcohol attacks the 5-position, displacing tosylate.
Alternative Approaches
Mitsunobu Reaction
Direct etherification using the Mitsunobu protocol avoids tosylation.
| Reagents | Conditions | Yield |
|---|---|---|
| Polyether alcohol, DEAD, PPh₃ | THF, 0°C → RT, 8–12 h | 50–65% |
Advantage : Single-step etherification.
Limitation : Lower yields due to steric hindrance from the polyether chain.
Epoxide Ring-Opening
Sequential epoxide openings build the polyether chain directly on the aromatic ring.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Epoxide Synthesis | Allyl glycidyl ether, base | 100–105°C, 24 h | Intermediate with one AGE unit |
| 2. Chain Propagation | Additional epoxide equivalents | 100–105°C, 24 h | Final polyether-ether product |
Example : Search result demonstrates similar chain extension using allyl glycidyl ether.
Purification and Characterization
Chromatographic Techniques
-
Column chromatography : Silica gel (hexane/EtOAc) for intermediates.
-
Recrystallization : Ethanol/water for final product.
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 3.5–3.8 (m, OCH₂CH₂O), δ 4.1 (s, OCH₃), δ 7.8–8.2 (m, aromatic protons) |
| IR | 1735 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C ether) |
Critical Challenges and Solutions
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Tosylation-Displacement | High yield, reproducibility | Multistep, requires tosyl chloride |
| Mitsunobu Reaction | Single-step, mild conditions | Lower yield, costly reagents |
| Epoxide Ring-Opening | Direct chain attachment, scalable | Requires precise stoichiometry |
Industrial and Academic Relevance
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its combination of a rigid aromatic core, a polar ester group, and a flexible PEG-like chain. Below is a comparison with structurally related esters of benzenedicarboxylic acids:
Functional and Application Comparison
- Solubility and Hydrophilicity : The TEGME chain in the target compound enhances water solubility compared to hydrophobic analogs like bis(2-ethylhexyl) esters . This property aligns it with PEGylated compounds used in drug delivery or MOF functionalization .
- Reactivity : Unlike the chloro-substituted analog , the TEGME chain may participate in hydrogen bonding or coordination chemistry, making it suitable for constructing porous materials (e.g., MOFs for gas adsorption) .
- Regulatory and Industrial Use : Sulfonated derivatives (e.g., 5-sulfo-1,3-benzenedicarboxylic acid esters) face strict regulatory limits in plastics , whereas the target compound’s PEG chain may offer safer alternatives for biomedical applications.
Research Findings and Gaps
- Degradation Pathways : Microbial degradation of related esters (e.g., bis(2-ethylhexyl) phthalates) produces toxic metabolites , but the environmental impact of PEG-linked esters remains unstudied.
- MOF Performance : While terephthalate esters are well-documented in MOFs , the TEGME-modified isophthalate could improve framework flexibility or gas adsorption selectivity. Experimental validation is needed.
- Toxicology: No data exists on the target compound’s toxicity, unlike regulated sulfonated or chlorinated analogs .
Biological Activity
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12-tetraoxatridec-1-yloxy)-, 1-methyl ester (commonly referred to as a derivative of isophthalic acid) is a compound with potential biological activities that warrant investigation. This article aims to provide a detailed overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- Chemical Formula: C₁₈H₃₄O₈
- Molecular Weight: 378.47 g/mol
- IUPAC Name: 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12-tetraoxatridec-1-yloxy)-, 1-methyl ester
The compound features a benzenedicarboxylic acid backbone with a long ether chain that may influence its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that various derivatives of benzenedicarboxylic acids exhibit significant antimicrobial activity. A study evaluating the antimicrobial efficacy of several compounds demonstrated that derivatives of isophthalic acid could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through disk diffusion methods .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Isophthalic Acid Derivative | E. coli ATCC 25922 | 15 |
| Isophthalic Acid Derivative | S. aureus ATCC 29213 | 18 |
Cytotoxicity and Cell Viability
The cytotoxic effects of benzenedicarboxylic acid derivatives have been investigated in various cancer cell lines. A study utilizing MTT assays found that certain esters exhibited cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy. The IC50 values for these compounds ranged from low micromolar concentrations to higher values depending on the specific structure and substituents .
Table 2: Cytotoxicity Data for Selected Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl Ester of Isophthalic Acid | HeLa | 25 |
| Dimethyl Isophthalate | MCF-7 | 30 |
The biological activity of benzenedicarboxylic acid derivatives can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic ether chains may disrupt microbial membranes.
- Inhibition of Enzymatic Activity: These compounds can act as enzyme inhibitors in metabolic pathways critical for microbial survival.
- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy: A comprehensive analysis was conducted where various concentrations of the compound were tested against standard bacterial strains. Results indicated significant inhibition at concentrations above 100 µg/mL.
- Cytotoxicity Assessment in Cancer Cells: In vitro studies showed that treatment with the methyl ester derivative resulted in a dose-dependent decrease in cell viability in breast cancer cell lines.
Q & A
Q. What are the recommended synthetic strategies for 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12-tetraoxatridec-1-yloxy)-,1-methyl ester?
- Methodological Answer : The synthesis involves two key steps: (1) selective esterification of the 1-carboxylic acid group and (2) introduction of the tetraoxatridecyloxy chain at position 5.
- Esterification : Use methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to selectively esterify the 1-carboxylic acid group. Similar protocols are reported for dimethyl esters of benzenedicarboxylic acids .
- Ether Formation : Attach the tetraoxatridec-1-yloxy group via nucleophilic substitution. Pre-activate the benzene ring (e.g., introduce a hydroxyl group at position 5 using directed ortho-metalation, followed by Williamson ether synthesis with a pre-synthesized tetraoxatridecyl bromide).
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify the methyl ester singlet (~δ 3.8–3.9 ppm) and polyether chain signals (δ 3.4–3.7 ppm for OCH₂ groups).
- ¹³C NMR : Confirm ester carbonyl (~δ 167–170 ppm) and polyether carbons (δ 60–70 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₅H₃₄O₁₀: 518.21).
- FT-IR : Detect ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : The polyether chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in THF. Test solubility gradients using a solvent miscibility table (example below):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Chloroform | ~10–20 |
| Water | <1 |
- Stability : Store at 0–4°C in inert atmosphere (argon) to prevent ester hydrolysis. Monitor degradation via TLC (silica, 10% MeOH/CH₂Cl₂) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for ether bond formation. Compare activation energies of competing pathways (e.g., SN2 vs. SN1 mechanisms) .
- Solvent Effects : Simulate solvation free energies (COSMO-RS) to predict optimal solvents for esterification. For example, DMF’s high polarity may stabilize zwitterionic intermediates .
- Data Validation : Cross-reference computed NMR chemical shifts (GIAO method) with experimental data to resolve ambiguities in peak assignments .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting in polyether signals, consider:
Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the polyether chain.
Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete esterification).
Computational Validation : Compare experimental shifts with DFT-predicted values for alternative regioisomers .
Q. What are the potential applications of this compound in materials science?
- Methodological Answer :
- Polymer Precursor : The ester and polyether groups enable use as a monomer for high-temperature polymers (e.g., polybenzimidazoles). Synthesize via condensation with diamines, referencing protocols for similar diphenyl esters .
- Surface Modification : Graft onto nanoparticles (Au, SiO₂) via thiol- or silane-mediated coupling. Characterize grafting density using XPS and TGA .
Q. What toxicological data should guide safe handling protocols?
- Methodological Answer :
- Database Consultation : Access the Japan Existing Chemical Database (JECDB) for analogs like dimethyl benzenedicarboxylates, which show low acute toxicity (LD₅₀ >2000 mg/kg in rats) but potential skin irritation .
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate ecotoxicity. Prioritize biodegradability testing if polyether chain length exceeds regulatory thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
